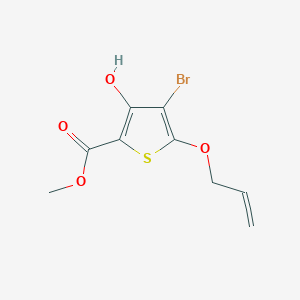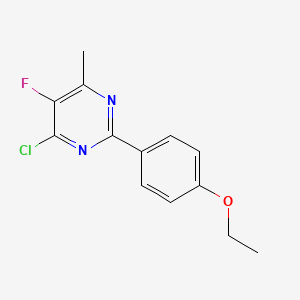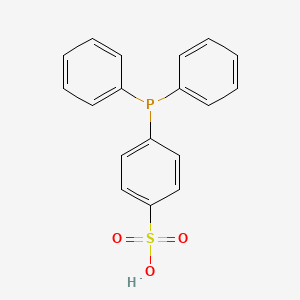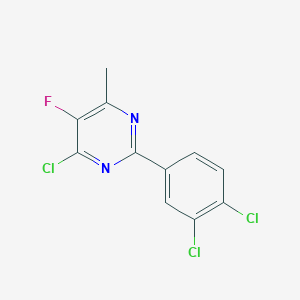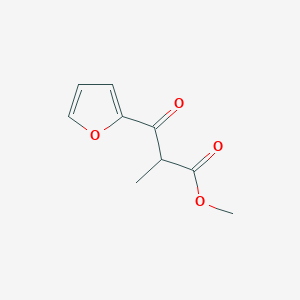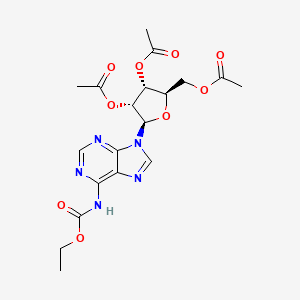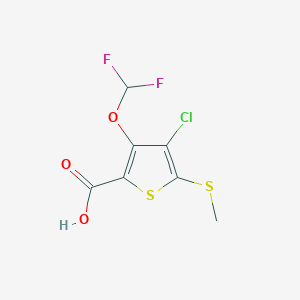
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring substituted with chloro, difluoromethoxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, methoxylation, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogen-substituted thiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the thiophene ring can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Lacks the methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chloro group.
4-Chloro-5-(methylthio)thiophene-2-carboxylic acid: Lacks the difluoromethoxy group.
Uniqueness
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of chloro, difluoromethoxy, and methylthio groups on the thiophene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5ClF2O3S2 |
|---|---|
Molecular Weight |
274.7 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClF2O3S2/c1-14-6-2(8)3(13-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |
InChI Key |
JLXUJVIZRPFTFB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



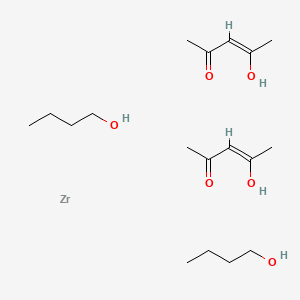
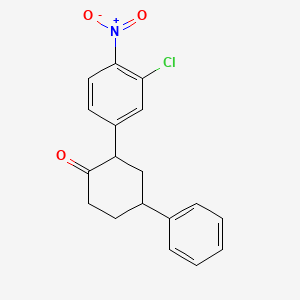
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


